BenchChemオンラインストアへようこそ!

4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine

Kinase inhibitor design Hinge-region binding JAK inhibitor pharmacology

4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine (CAS 2640970-24-5, PubChem CID is a heterocyclic small molecule featuring a pyrrolo[2,3-d]pyrimidine core linked at the 4-position to a morpholine scaffold, which is further functionalized at the 2-position with a pyrrolidine-1-carbonyl group. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in kinase inhibitor drug discovery, forming the pharmacophoric core of clinically approved JAK inhibitors such as tofacitinib and ruxolitinib.

Molecular Formula C16H21N5O2
Molecular Weight 315.37 g/mol
CAS No. 2640970-24-5
Cat. No. B6472468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine
CAS2640970-24-5
Molecular FormulaC16H21N5O2
Molecular Weight315.37 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1N=CN=C2N3CCOC(C3)C(=O)N4CCCC4
InChIInChI=1S/C16H21N5O2/c1-19-7-4-12-14(19)17-11-18-15(12)21-8-9-23-13(10-21)16(22)20-5-2-3-6-20/h4,7,11,13H,2-3,5-6,8-10H2,1H3
InChIKeyZAFPRXIAURWKDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine (CAS 2640970-24-5): Procurement-Grade Pyrrolopyrimidine for Kinase-Targeted Screening


4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine (CAS 2640970-24-5, PubChem CID 155800283) is a heterocyclic small molecule featuring a pyrrolo[2,3-d]pyrimidine core linked at the 4-position to a morpholine scaffold, which is further functionalized at the 2-position with a pyrrolidine-1-carbonyl group [1]. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in kinase inhibitor drug discovery, forming the pharmacophoric core of clinically approved JAK inhibitors such as tofacitinib and ruxolitinib [2]. This compound is offered as a screening-grade research chemical by Life Chemicals (catalog ID F6753-0887) in quantities from 2 mg to 100 mg, with pricing ranging from $85.50 (2 μmol) to $372.00 (100 mg) as of September 2023 [3].

Why 4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine Cannot Be Replaced by Simpler Pyrrolopyrimidine Analogs


Substituting this compound with a simpler pyrrolo[2,3-d]pyrimidine analog such as 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine (CAS 90870-83-0) or 4-(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine introduces multiple, simultaneous structural deficits that alter hydrogen-bonding capacity, lipophilicity, and conformational freedom [1]. The target compound bears a pyrrolidine-1-carbonyl group at the morpholine 2-position, which adds one hydrogen-bond acceptor (total HBA = 5 vs. 4), eliminates the pyrrole N-H hydrogen-bond donor (HBD = 0 vs. 1), increases topological polar surface area (TPSA = 63.5 Ų vs. approximately 50.2 Ų), and shifts computed logP (XLogP3 = 0.7 vs. approximately 0.9–1.1) [2]. These changes jointly affect membrane permeability, solubility, and target-binding pharmacophore geometry in ways that cannot be compensated by simple concentration adjustments. Furthermore, the 7-methyl substituent on the pyrrole ring prevents N-H-mediated hydrogen bonding with kinase hinge regions that occurs with unmethylated analogs, fundamentally altering kinase selectivity profiles [3]. The quantitative differentiation evidence below demonstrates why these structural features translate into measurably different molecular properties that are consequential for screening hit identification and lead optimization campaigns.

Quantitative Differentiation Evidence: 4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine vs. Closest Structural Analogs


Hydrogen-Bond Donor Count: 0 vs. 1 — Elimination of the Pyrrole N-H Differentiates Kinase Hinge-Region Binding Mode

The target compound has a hydrogen-bond donor count of 0, achieved through N7-methylation of the pyrrolo[2,3-d]pyrimidine core [1]. In contrast, the simplest analog 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine (CAS 90870-83-0) retains the pyrrole N-H and has an HBD count of 1 . This difference is functionally significant because the pyrrole N-H in unmethylated pyrrolopyrimidines typically donates a hydrogen bond to the kinase hinge region backbone carbonyl (e.g., Glu-Leu motif in JAK kinases), contributing to a specific binding pose. N7-methylation ablates this interaction, forcing alternative binding geometries that can shift kinase selectivity profiles. In the well-characterized pyrrolo[2,3-d]pyrimidine kinase inhibitor series leading to tofacitinib, N7-alkylation was a critical structural determinant for achieving JAK3 vs. JAK2 selectivity [2]. The target compound's HBD = 0 property also improves predicted passive membrane permeability, as hydrogen-bond donors impose a desolvation penalty during membrane transit [1].

Kinase inhibitor design Hinge-region binding JAK inhibitor pharmacology

Topological Polar Surface Area: 63.5 Ų vs. ~50.2–55.2 Ų — Differentiated CNS Permeability and Oral Absorption Predictions

The target compound has a computed topological polar surface area (TPSA) of 63.5 Ų, which incorporates contributions from the pyrrolidine-1-carbonyl group (amide carbonyl and tertiary amine) and the morpholine ring oxygen and nitrogen [1]. The closest analog lacking the carbonyl group, 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine (CAS 90870-83-0), has an estimated TPSA of approximately 50.2 Ų (based on standard fragment contributions: pyrimidine N3 ~25.8 Ų + morpholine O ~9.2 Ų + pyrrole N ~15.2 Ų). The 4-{7-methylthieno[3,2-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine analog (CAS 2640865-76-3) replaces pyrrole N-H with thiophene sulfur, yielding an estimated TPSA of approximately 55.2 Ų [2]. The TPSA threshold of 60 Ų is a well-established empirical boundary for predicting CNS penetration: compounds with TPSA < 60–70 Ų are considered more likely to cross the blood-brain barrier, while those with TPSA > 70 Ų are generally excluded [3]. The target compound's TPSA of 63.5 Ų positions it near this threshold, making it a candidate for CNS-exposed kinase targets (e.g., LRRK2 in Parkinson's disease), whereas the morpholine-4-carbonyl analog (estimated TPSA ~72.8 Ų due to the extra ether oxygen) would be less favorable for CNS applications [2].

ADME prediction CNS drug design Oral bioavailability Blood-brain barrier penetration

XLogP3: 0.7 — Balanced Lipophilicity Differentiates from Both More Hydrophilic and More Lipophilic Analogs

The target compound has a computed XLogP3 value of 0.7 [1], which falls within the optimal range for oral drug-likeness (typically XLogP 0–3). This balanced lipophilicity is a consequence of the combined structural features: the moderately lipophilic pyrrolo[2,3-d]pyrimidine core, the polar morpholine ring, and the amide carbonyl group. The simplest analog 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine (CAS 90870-83-0, MW 204.23) has an estimated XLogP3 of approximately 0.9–1.1 due to the absence of the polar amide carbonyl [2]. The thieno core analog (CAS 2640865-76-3), which replaces the pyrrole with thiophene, is expected to have a higher XLogP3 (estimated 1.3–1.8) due to the greater lipophilicity of sulfur vs. nitrogen [3]. The morpholine-4-carbonyl analog has an estimated XLogP3 of approximately 0.2–0.4 due to the additional ether oxygen. Lipophilicity differences of this magnitude (ΔXLogP3 > 0.5) are sufficient to produce measurable differences in aqueous solubility, plasma protein binding, and metabolic clearance, all of which affect the interpretability of screening results [3]. The target compound's XLogP3 of 0.7 suggests it may offer a favorable solubility-permeability balance compared to both more lipophilic and more polar analogs.

Lipophilicity optimization Drug-likeness Solubility-permeability balance Ligand efficiency

Rotatable Bond Count: 2 — Conformational Restriction Relative to More Flexible Linker Analogs

The target compound has only 2 rotatable bonds (both associated with the pyrrolidine-1-carbonyl attachment to the morpholine ring), as computed by Cactvs 3.4.8.18 [1]. This low rotatable bond count imparts significant conformational rigidity: the pyrrolo[2,3-d]pyrimidine core is directly attached to the morpholine ring via a C-N bond at the 4-position, and the morpholine ring itself is a constrained six-membered heterocycle. In contrast, analogs that replace the direct morpholine attachment with a flexible linker (e.g., ethylenediamine or propylamine spacers) would have 3–5 additional rotatable bonds. Each additional rotatable bond carries an entropic penalty of approximately 0.5–1.5 kcal/mol upon binding to a protein target, which can reduce binding affinity by 3- to 10-fold per bond [2]. The conformational restriction of the target compound therefore predicts improved ligand efficiency (binding affinity per heavy atom) compared to more flexible analogs, assuming the constrained conformation is compatible with the target binding site [3]. The morpholine-4-carbonyl analog also has 2 rotatable bonds, indicating that the conformational restriction is conserved across carbonyl-substituted variants, but the target compound's pyrrolidine-1-carbonyl group provides a different steric profile than the morpholine-4-carbonyl group.

Conformational entropy Binding affinity optimization Ligand efficiency metrics

Heavy Atom Count and Molecular Weight: 23 / 315.37 Da — Intermediate Complexity for Fragment-to-Lead Optimization

The target compound has a molecular weight of 315.37 Da and a heavy atom count of 23 [1]. This places it in an intermediate complexity range: heavier and more functionalized than the simplest pyrrolopyrimidine building block 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine (MW 204.23 Da, 15 heavy atoms) , but substantially lighter and less complex than the thieno core analog (MW 332.42 Da, sulfur contributing higher molecular weight with altered electronic properties) [2]. The rule-of-three for fragment-based lead discovery recommends MW < 300 Da and heavy atom count < 18, while the rule-of-five for oral drug-likeness sets an upper limit of MW < 500 Da. The target compound's MW of 315.37 Da positions it in the lead-like space (typically MW 250–400), making it appropriate for hit-to-lead optimization campaigns where both potency and ADME properties can be simultaneously optimized [2]. Compared to the morpholine-4-carbonyl analog (MW 331.37 Da, 24 heavy atoms), the target compound is 16 Da lighter and has 1 fewer heavy atom, offering a marginal ligand efficiency advantage. The molecular complexity (complexity score = 442) indicates a moderately complex scaffold that retains room for further substitution at multiple positions (C5, C6 of the pyrrolopyrimidine core) for SAR exploration [1].

Fragment-based drug discovery Lead-like properties Molecular complexity Screening library design

Undefined Stereocenter Count: 1 — A Racemic Screening Compound with Latent Potential for Chiral Resolution and Enantiomer-Specific Activity

The target compound has an undefined atom stereocenter count of 1, located at the morpholine 2-position where the pyrrolidine-1-carbonyl group is attached [1]. This means the compound as commercially supplied (Life Chemicals F6753-0887) is racemic, consisting of a 1:1 mixture of (R)- and (S)-enantiomers. In contrast, the simplest analog 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine has 0 stereocenters, and the morpholine-4-carbonyl analog also has 1 undefined stereocenter [2]. The presence of a single stereocenter is structurally significant for three reasons: (1) individual enantiomers may exhibit differential kinase inhibition potency, as demonstrated for numerous pyrrolopyrimidine-based inhibitors including PF-06651600 where stereochemistry at the piperidine ring was critical for JAK3 selectivity [3]; (2) the racemate can serve as an initial screening tool, with follow-up chiral resolution enabling identification of the eutomer; (3) the morpholine 2-position stereocenter provides a vector for introducing additional chirality in derivatives. Published crystallographic studies of pyrrolo[2,3-d]pyrimidine-morpholine conjugates (e.g., PDB 5SP2) confirm that the (R)- and (S)-enantiomers of morpholin-2-yl-substituted pyrrolopyrimidines adopt distinct binding poses within protein active sites [3].

Chiral resolution Enantiomer-specific pharmacology Stereochemistry-activity relationships

Recommended Application Scenarios for 4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine Based on Quantitative Differentiation Evidence


Kinase Inhibitor High-Throughput Screening (HTS) for Peripheral Anti-Inflammatory or Oncology Targets

The compound's XLogP3 value of 0.7 [1], TPSA of 63.5 Ų [1], and pyrrolo[2,3-d]pyrimidine scaffold—a privileged kinase-inhibitory chemotype validated by approved drugs tofacitinib and ruxolitinib [2]—make it suitable for inclusion in diversity-oriented kinase inhibitor screening libraries. Its 7-methyl substitution eliminates the pyrrole N-H hydrogen-bond donor (HBD = 0), which shifts kinase hinge-region binding geometry relative to unmethylated analogs and may confer selectivity for kinases with non-canonical hinge sequences [2]. Researchers screening against JAK family kinases, BTK, or Src-family kinases should prioritize this compound over the simpler 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine when N7-methyl-dependent selectivity is desired. Available from Life Chemicals as F6753-0887 at $85.50 per 2 μmol [3], it is cost-effective for primary screening at 10 μM concentration.

CNS-Penetrant Kinase Inhibitor Lead Identification (e.g., LRRK2 for Parkinson's Disease)

The compound's TPSA of 63.5 Ų positions it near the empirical blood-brain barrier penetration threshold of 60–70 Ų [1], while its low rotatable bond count of 2 [2] minimizes the entropic penalty of desolvation during membrane transit. This physicochemical profile differentiates it from the morpholine-4-carbonyl analog (estimated TPSA ≈ 72.8 Ų, less CNS-favorable) and the more lipophilic thieno core analog (estimated XLogP3 ≈ 1.3–1.8, potentially higher nonspecific brain tissue binding) [1]. For CNS kinase targets such as LRRK2 (Parkinson's disease) or PERK (neurodegeneration), this compound's balanced TPSA and XLogP3 profile offers a starting point with a higher predicted probability of brain exposure than more polar or more lipophilic analogs. Procurement for CNS programs should prioritize this compound over analogs with TPSA > 70 Ų or XLogP3 > 1.5 when CNS penetration is a critical selection criterion.

Fragment-to-Lead and Structure-Based Drug Design (SBDD) Utilizing Conformational Rigidity

With only 2 rotatable bonds [1] and a well-characterized pyrrolo[2,3-d]pyrimidine core that has been co-crystallized in numerous kinase active sites [2], this compound is suited for structure-based drug design campaigns where conformational rigidity improves the interpretability of protein-ligand co-crystal structures. The low rotatable bond count reduces conformational sampling uncertainty in docking studies and molecular dynamics simulations, leading to more reliable computational predictions of binding pose and affinity. The single undefined stereocenter at the morpholine 2-position provides a vector for exploring enantiomer-specific binding interactions, with the racemic screening compound enabling initial hit identification and subsequent chiral resolution for enantiomer-specific SAR [3]. Compared to analogs with 4–6 rotatable bonds, the target compound's conformational restriction (entropic advantage of approximately 1–3 kcal/mol) predicts improved ligand efficiency in fragment-growth campaigns [1].

Chemical Biology Tool Compound for N7-Methyl-Dependent Kinase Selectivity Profiling

The target compound's N7-methyl substitution (HBD = 0) fundamentally differentiates its kinase hinge-binding pharmacophore from unmethylated analogs (HBD = 1) that donate a hydrogen bond to the hinge backbone carbonyl [1]. In the well-established SAR of pyrrolo[2,3-d]pyrimidine JAK inhibitors, N7-alkylation shifts selectivity among JAK isoforms and between JAK and other kinase families [2]. This compound can therefore serve as a chemical biology probe to interrogate the role of the pyrrole N-H hydrogen bond in kinase target engagement. When used alongside the unmethylated comparator 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine (CAS 90870-83-0), differential activity profiles can reveal kinase targets where N7-methylation is tolerated vs. those where the N-H hydrogen bond is essential for binding. The compound's moderate molecular weight (315.37 Da) and balanced lipophilicity (XLogP3 = 0.7) [3] make it suitable for cellular target engagement assays without the cytotoxicity or solubility limitations often associated with more lipophilic probes.

Quote Request

Request a Quote for 4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.